

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-hydroxyacetophenone is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and extensive analytical data. Furthermore, it elucidates its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP1B and SHP-1, and details the experimental protocols for assessing its inhibitory activity. The guide also presents visual representations of the key signaling pathways modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Chemical and Physical Properties

2-Bromo-4'-hydroxyacetophenone, also known as 4-(bromoacetyl)phenol, is a pale beige solid at room temperature.^[1] It is a halogenated aromatic ketone with the chemical formula $C_8H_7BrO_2$.^[1] This compound is slightly soluble in chloroform and methanol.^[1] Due to its lachrymatory nature and hygroscopic properties, it requires careful handling and storage in an inert atmosphere, preferably at 2-8°C.^[1]

Property	Value	Reference
CAS Number	2491-38-5	[1]
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1]
Appearance	Pale beige solid	[1]
Melting Point	123-126 °C	[1]
Boiling Point (Predicted)	338.7 ± 17.0 °C	[1]
Density (Predicted)	1.622 ± 0.06 g/cm ³	[1]
Solubility	Slightly soluble in chloroform and methanol	[1]

Synthesis and Purification

The primary synthetic route to **2-Bromo-4'-hydroxyacetophenone** involves the bromination of 4'-hydroxyacetophenone. Below are two detailed experimental protocols for its synthesis and a general procedure for its purification by recrystallization.

Experimental Protocol 1: Bromination using Bromine in Ether

Materials:

- 4-hydroxyacetophenone
- Bromine
- Diethyl ether
- Saturated sodium bicarbonate solution
- Magnesium sulfate

Procedure:

- Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.
- After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.
- Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction and neutralize any excess acid.
- Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution in vacuo to obtain the crude product.
- Purify the crude product by recrystallization from ether to yield the final product (14.1 g).

Experimental Protocol 2: Bromination using Bromine in Ethyl Acetate and Chloroform

Materials:

- 4-hydroxyacetophenone
- Bromine
- Ethyl acetate
- Chloroform
- Aluminum chloride

Procedure:

- Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform in a suitable reaction vessel with stirring.
- Prepare a solution of bromine (159.8 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.
- Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute. The reaction temperature should be monitored, starting at around 21.4°C.
- After approximately 1.25 hours of addition, add aluminum chloride (1.2 g) to the reaction mixture.
- Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).
- Filter the reaction mixture to remove any solids. The filtrate contains the desired product.

Purification by Recrystallization

General Procedure:

- Dissolve the crude **2-Bromo-4'-hydroxyacetophenone** in a minimal amount of a suitable hot solvent (e.g., methanol or ether).
- Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
- Further cool the solution in an ice bath to maximize the yield of the purified crystals.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Dry the purified crystals under vacuum.

Analytical Data

Comprehensive analytical data is crucial for the characterization of **2-Bromo-4'-hydroxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity
10.61	s
7.91-7.86	m
6.90-6.86	m
5.02	s

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
190.3	C=O
163.1	C-OH
131.4	Ar-C
125.8	Ar-C
115.5	Ar-C
41.7	-CH ₂ Br

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (phenolic)
~1670	C=O stretch (ketone)
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (phenol)
~600	C-Br stretch

Mass Spectrometry (MS)

m/z	Assignment
214/216	[M] ⁺ (presence of Br isotopes)
135	[M - CH ₂ Br] ⁺
121	[M - Br - CO] ⁺

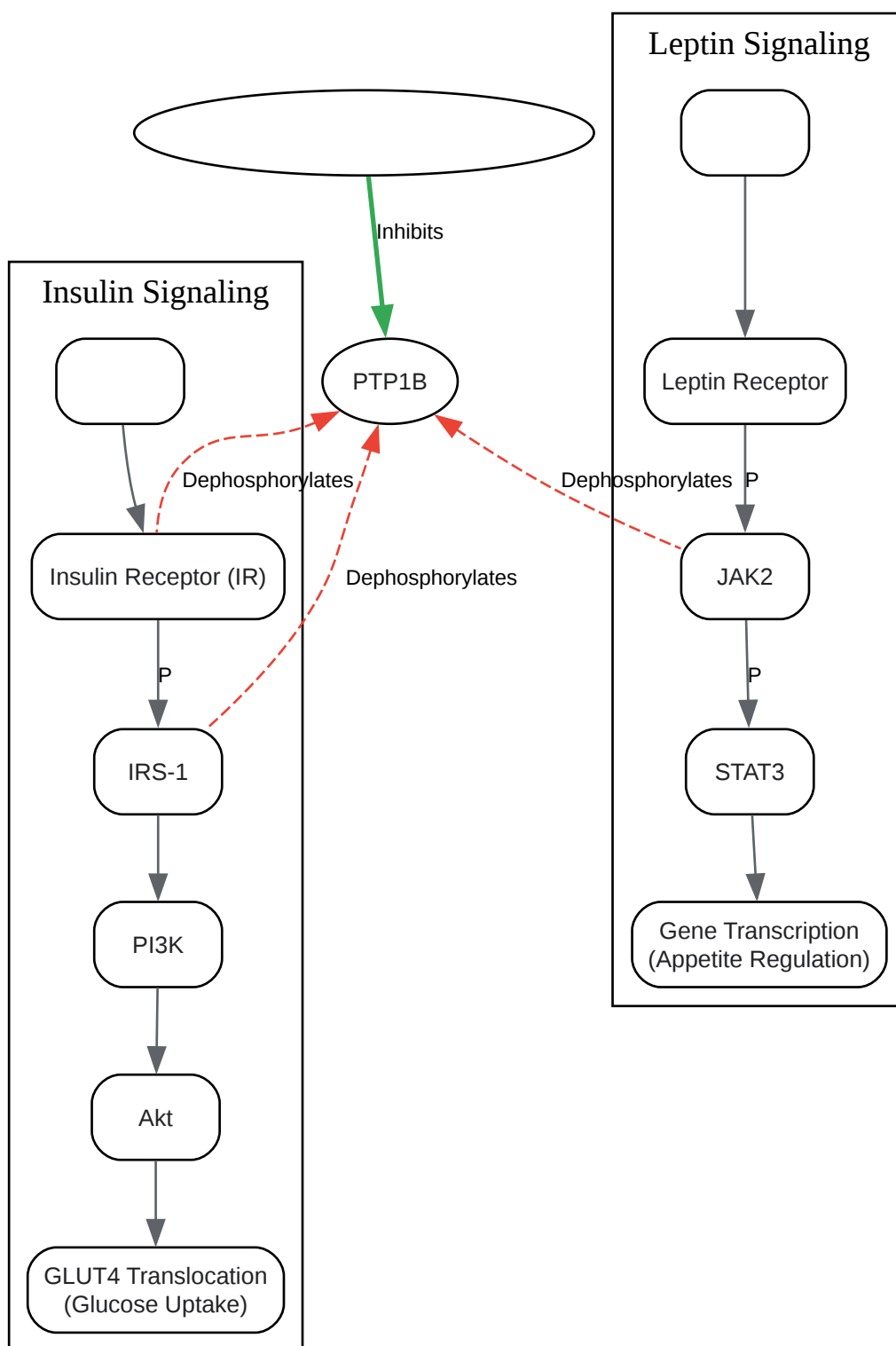
Mechanism of Action and Biological Activity

2-Bromo-4'-hydroxyacetophenone is a known covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including diabetes, obesity, and cancer.

This compound specifically targets PTP1B and SHP-1, two important PTPs involved in key signaling pathways.[1] The inhibitory mechanism involves the covalent modification of a catalytic cysteine residue within the active site of the phosphatase by the α -bromoacetyl group of the inhibitor. This irreversible binding inactivates the enzyme.

Inhibition of PTP1B and its Role in Insulin and Leptin Signaling

PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, **2-Bromo-4'-hydroxyacetophenone** can enhance insulin and leptin sensitivity, making it a compound of interest for the research of type 2 diabetes and obesity.

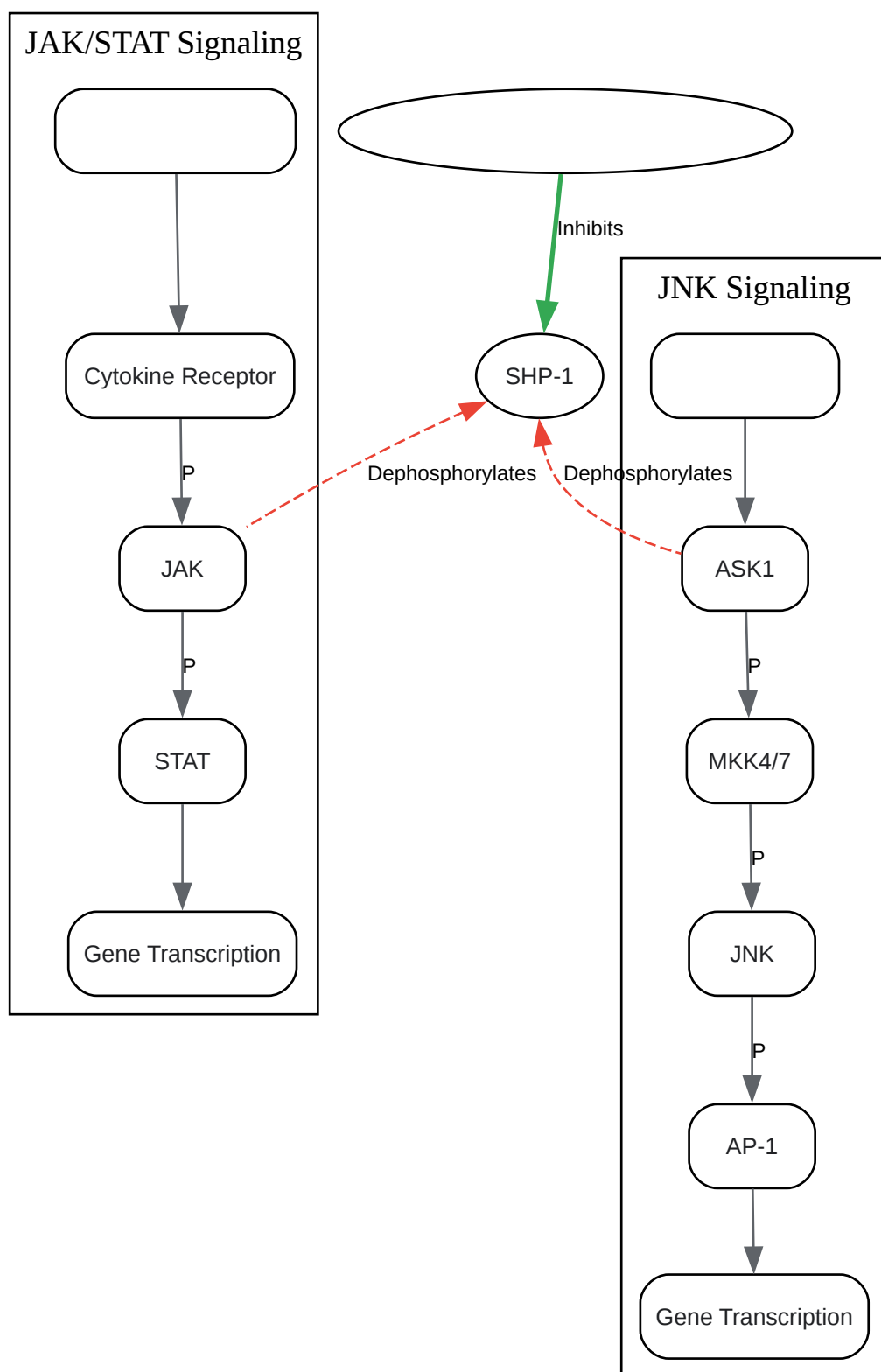


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PTP1B Signaling Pathway Inhibition.

Inhibition of SHP-1 and its Role in JAK/STAT and JNK Signaling

SHP-1 is another crucial PTP that negatively regulates the JAK/STAT signaling pathway, which is involved in immune responses and cell growth. It is also implicated in the regulation of the JNK signaling pathway, which plays a role in stress responses and apoptosis. Inhibition of SHP-1 by **2-Bromo-4'-hydroxyacetophenone** can therefore modulate these cellular processes.



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SHP-1 Signaling Pathway Inhibition.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of **2-Bromo-4'-hydroxyacetophenone** against PTP1B and SHP-1.

PTP1B Inhibition Assay

Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **2-Bromo-4'-hydroxyacetophenone** (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **2-Bromo-4'-hydroxyacetophenone** in DMSO.
- In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).
- Add 70 µL of the assay buffer to each well.
- Add 10 µL of the PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
- Incubate the plate at 37°C for 30 minutes.

- Stop the reaction by adding 10 μ L of 10 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

SHP-1 Inhibition Assay

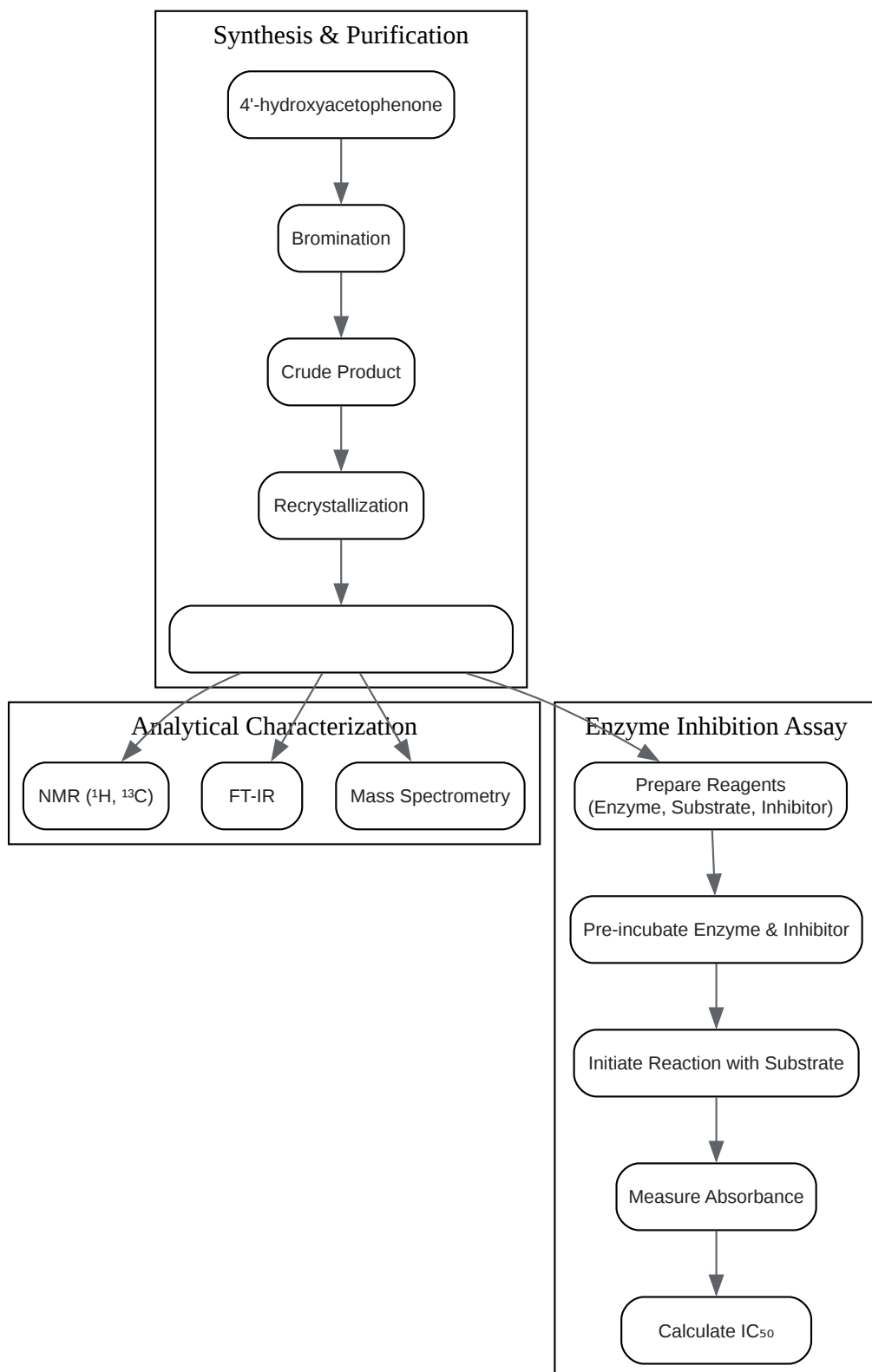
Materials:

- Recombinant human SHP-1 enzyme
- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT
- **2-Bromo-4'-hydroxyacetophenone** (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **2-Bromo-4'-hydroxyacetophenone** in DMSO.
- In a 96-well plate, add 10 μ L of various concentrations of the inhibitor solution (or DMSO for control).
- Add 70 μ L of the assay buffer to each well.
- Add 10 μ L of the SHP-1 enzyme solution (final concentration ~100 nM) to each well and pre-incubate for 15 minutes at 37°C.
- Start the reaction by adding 10 μ L of pNPP solution (final concentration ~5 mM).
- Incubate the plate at 37°C for 20 minutes.
- Terminate the reaction by adding 10 μ L of 5 M NaOH.

- Read the absorbance at 405 nm using a microplate reader.
- Determine the percentage of inhibition and the IC₅₀ value.



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Experimental Workflow Overview.

Safety and Handling

2-Bromo-4'-hydroxyacetophenone is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is also a lachrymator. Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of **2-Bromo-4'-hydroxyacetophenone**, a compound of significant interest in drug discovery and development. The comprehensive information on its synthesis, purification, analytical characterization, and biological activity, including its inhibitory effects on PTP1B and SHP-1, serves as a valuable resource for researchers. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As with all chemical research, adherence to strict safety protocols is paramount when working with this substance.

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References

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